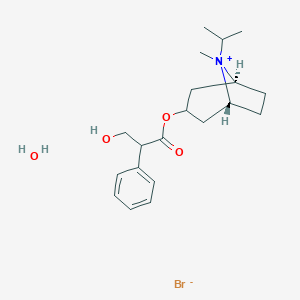
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate
Übersicht
Beschreibung
"Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate" is a compound of interest in various chemical syntheses and studies. The compound belongs to a broader class of organic compounds that are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
- Synthesis Techniques : The compound is often synthesized via reactions involving components like thiophene derivatives and diethyl malonate under specific conditions. For instance, diethyl 2-[(2-hydroxyanilino)methylidene]malonate, a related compound, demonstrates the potential for synthesis through nucleophilic substitution reactions and condensation processes under controlled environments (Ilangovan, Venkatesan, & Kumar, 2013).
Molecular Structure Analysis
- Molecular Conformation : The molecular structure of related compounds often shows co-planar conformations stabilized by internal hydrogen bonding. The presence of substituents like bromomethyl and thiophene units influences the overall molecular geometry and electronic properties (Shaik, Angira, & Thiruvenkatam, 2019).
Wissenschaftliche Forschungsanwendungen
Study of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole Structure : This compound is utilized in research for studying the structure of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole (Mossini et al., 1979).
Synthesis of β-trifluoromethyl-N-acetyltryptophan : The compound is used in the highly diastereoselective synthesis of this chemical (Gong et al., 1999).
Preparation of 2-phosphorylated 3-halopropenes : It is used in the Homer-Wittig reaction for preparing these compounds (Gurevich et al., 1999).
Cyclooxygenase Inhibition : Demonstrated to be a potent inhibitor of cyclooxygenase, this compound can reduce inflammation in rat paws (Naito et al., 1991).
Ring-opening Polymerization of ε-caprolactone : It's a novel aluminum complex with high efficiency and controllability in this process (Chang et al., 2019).
Synthesis of 5-ethyl-2-(4-cyanophenyl)-1,3-dioxane : Utilized for synthesizing this compound (Han De-yu, 2005).
Synthesis of Biological Active Compounds : It serves as a starting material for the synthesis of various biologically active compounds (El-Saghier, 1993).
Construction of Heterocyclic Sulfone Systems : Highly reactive, it is used in constructing these systems (Elkholy, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJZPBDGYLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377311 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | |
CAS RN |
104085-30-5 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



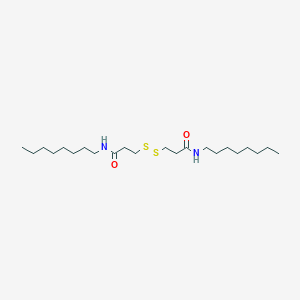
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)



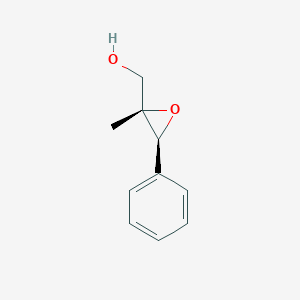
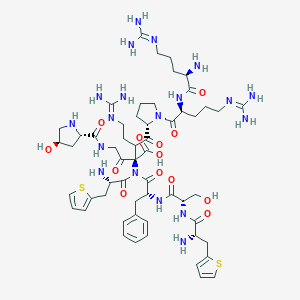
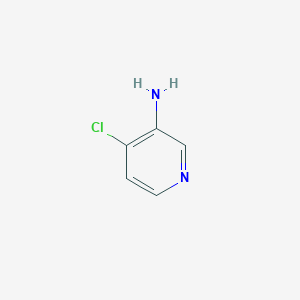
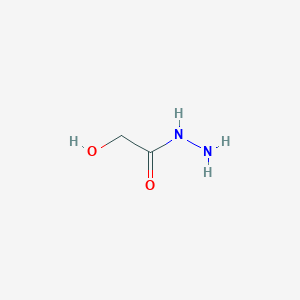
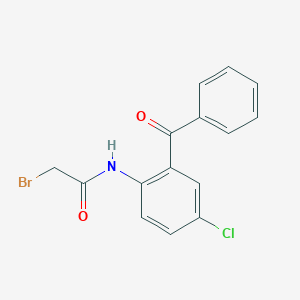

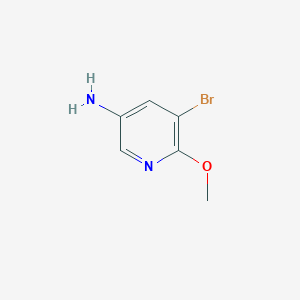
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
